molecular formula C6H4F3NO B12815310 4-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde

4-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B12815310
M. Wt: 163.10 g/mol
InChI Key: XITPAAIFAWWPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of trifluoromethyl-substituted heterocycles. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde typically involves the introduction of the trifluoromethyl group into the pyrrole ring. One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions. This reaction is carried out using copper(II) triflate (Cu(OTf)2) as the catalyst, along with a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at 35°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 4-(Trifluoromethyl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively bind to enzymes or receptors. This interaction can inhibit or activate specific biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the pyrrole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C6H4F3NO

Molecular Weight

163.10 g/mol

IUPAC Name

4-(trifluoromethyl)-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)4-1-5(3-11)10-2-4/h1-3,10H

InChI Key

XITPAAIFAWWPFV-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C1C(F)(F)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.